

# Spectroscopic Profile of Diethyl Malate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Diethyl malate

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This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl malate** (CAS: 7554-12-3), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectra of **diethyl malate**.

### Table 1: $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.45	dd	6.3, 4.5	-CH(OH)-
~4.20	q	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
~4.15	q	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
~2.80	dd	16.2, 4.5	-CH <sub>2</sub> - (diastereotopic)
~2.70	dd	16.2, 6.3	-CH <sub>2</sub> - (diastereotopic)
~1.28	t	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
~1.25	t	7.1	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Instrument: Varian A-60D. Data sourced from SpectraBase.

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~173.5	C=O
~170.5	C=O
~67.5	-CH(OH)-
~61.5	-OCH <sub>2</sub> CH <sub>3</sub>
~61.0	-OCH <sub>2</sub> CH <sub>3</sub>
~38.0	-CH <sub>2</sub> -
~14.0	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Data sourced from SpectraBase for Diethyl-L-malate.[1]

**Table 3: Key IR Absorption Frequencies**

Absorption Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3500	Broad	O-H stretch (hydroxyl)
~2980	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1200, ~1180	Strong	C-O stretch (ester)

Note: Data is inferred from typical values for similar functional groups as a specific experimental spectrum for **diethyl malate** was not available in the initial search.

#### Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
190	[M] <sup>+</sup> (Molecular Ion)
117	[M - CO <sub>2</sub> Et] <sup>+</sup> or [M - OCH <sub>2</sub> CH <sub>3</sub> - CO] <sup>+</sup>
89	[M - CO <sub>2</sub> Et - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
71	[M - OCH <sub>2</sub> CH <sub>3</sub> - CO - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
43	[CH <sub>3</sub> CO] <sup>+</sup>
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Data corresponds to GC-MS analysis of **diethyl malate**.<sup>[2]</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-25 mg of **diethyl malate** into a clean, dry vial. For <sup>13</sup>C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise

ratio in a reasonable time.[3][4]

- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5] Ensure the solution is free of any solid particles by filtering it through a small plug of glass wool in the pipette if necessary.[3]
- The final sample height in the NMR tube should be approximately 4-5 cm.[5]

Data Acquisition:

- Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
- Acquire the  $^1\text{H}$  NMR spectrum, typically setting the spectral width to cover a range of 0-12 ppm. For a standard  $^1\text{H}$  experiment, a sufficient signal-to-noise ratio is often achieved with a small number of scans.
- For the  $^{13}\text{C}$  NMR spectrum, acquire the data with proton decoupling. A larger number of scans will be necessary compared to the  $^1\text{H}$  spectrum to achieve an adequate signal-to-noise ratio.[4]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Place one to two drops of **diethyl malate** directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid applying excessive pressure to prevent damage to the plates.

#### Data Acquisition:

- Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty beam path to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Process the spectrum to display transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

#### Sample Preparation (for GC-MS with Electron Ionization):

- Prepare a dilute solution of **diethyl malate** in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is around 1 mg/mL.
- Further dilute this stock solution to a final concentration of approximately 10  $\mu\text{g/mL}$ .
- Transfer the final solution to a 2 mL glass vial with a screw cap and a PTFE/silicone septum suitable for an autosampler.

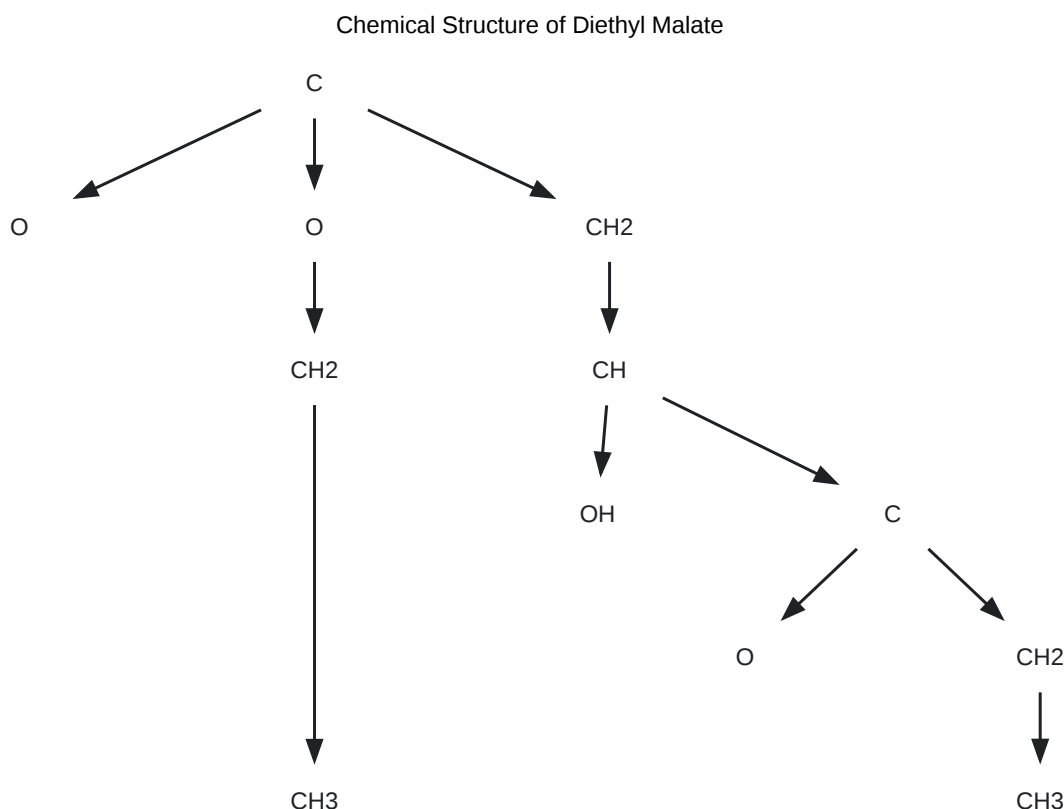
#### Data Acquisition (GC-MS with Electron Ionization - EI):

- The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- The separated **diethyl malate** elutes from the column and enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

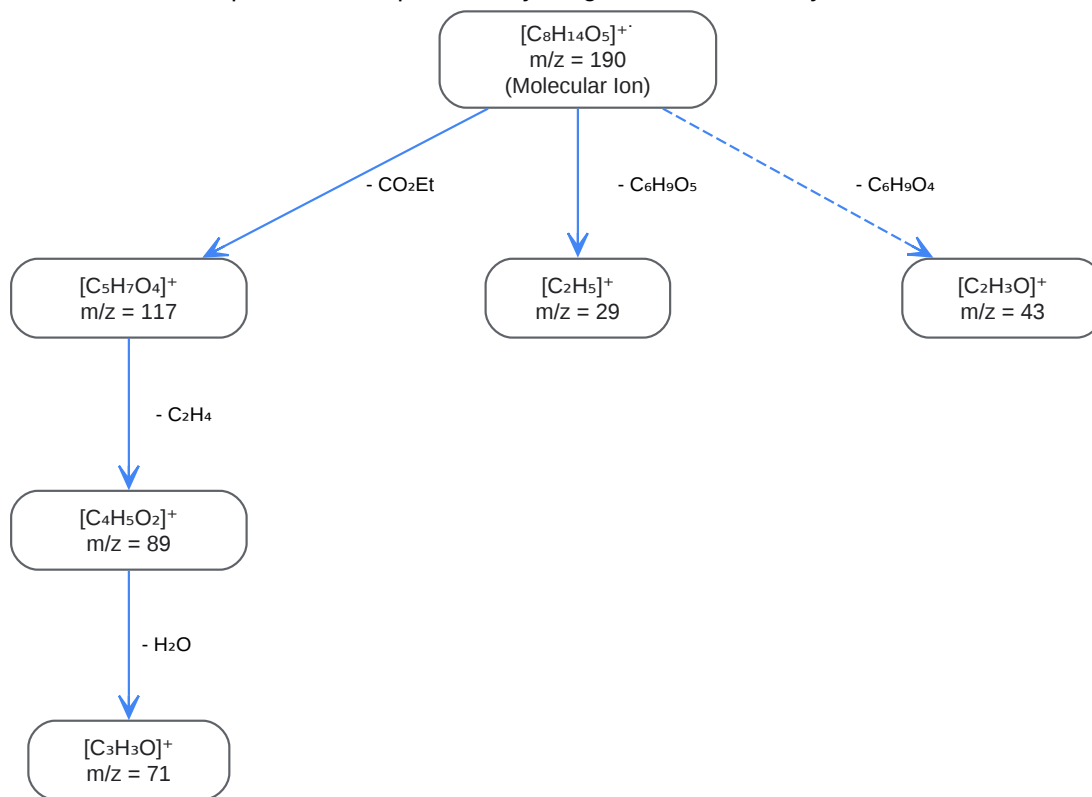
The following diagrams illustrate the chemical structure of **diethyl malate**, a proposed mass spectrometry fragmentation pathway, and a general workflow for its spectroscopic analysis.

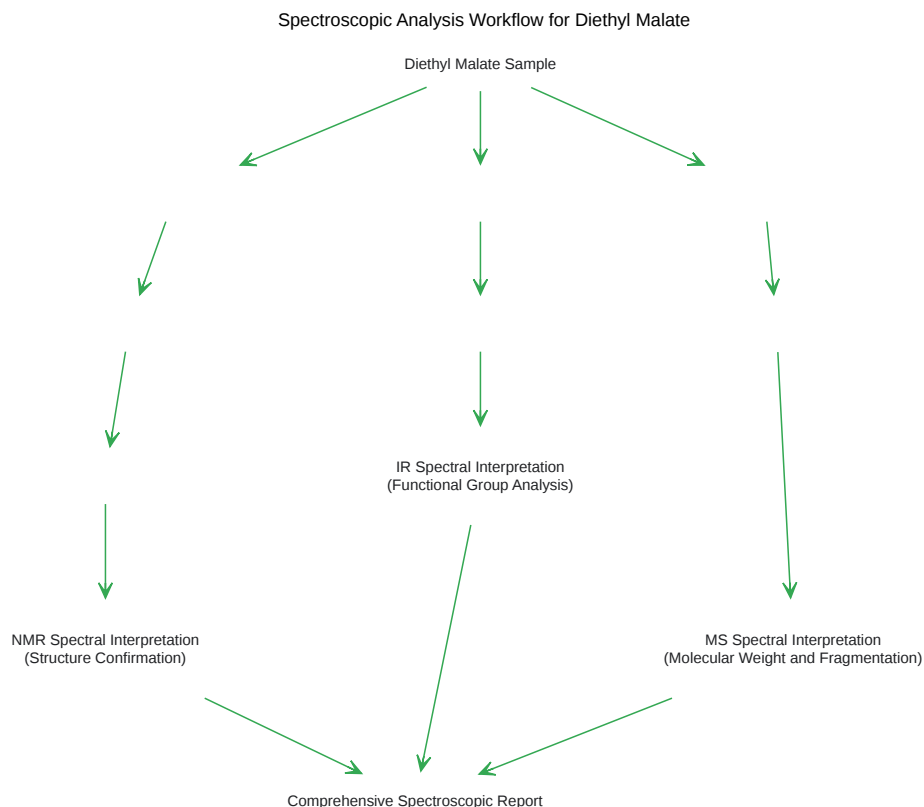


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**Figure 1:** Chemical Structure of Diethyl Malate

## Proposed Mass Spectrometry Fragmentation of Diethyl Malate

[Click to download full resolution via product page](#)**Figure 2:** Proposed Mass Spec Fragmentation Pathway



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**Figure 3:** Spectroscopic Analysis Workflow

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